2-(Chloromethyl)bicyclo[2.2.1]heptane
Overview
Description
2-(Chloromethyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Cl. It is a bicyclic compound, meaning it contains two fused rings, and features a chloromethyl group attached to the second carbon of the bicyclo[2.2.1]heptane structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)bicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the chlorination of bicyclo[2.2.1]heptane (norbornane) using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)bicyclo[2.2.1]heptane
- 2-(Iodomethyl)bicyclo[2.2.1]heptane
- 2-(Hydroxymethyl)bicyclo[2.2.1]heptane
Uniqueness
2-(Chloromethyl)bicyclo[2.2.1]heptane is unique due to its specific reactivity profile, particularly in substitution reactions where the chloromethyl group can be readily replaced by various nucleophiles. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(chloromethyl)bicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUNCBWYYOFIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-66-2 | |
Record name | 2-(chloromethyl)bicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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